3-Methyl-2-({1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}methoxy)pyridine
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Description
3-Methyl-2-({1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}methoxy)pyridine is a useful research compound. Its molecular formula is C16H22N4O2 and its molecular weight is 302.378. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
The synthesis and study of 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives, which are structurally related to the compound , have demonstrated strong antimicrobial activity. These compounds contain piperidine or pyrrolidine rings and have been subjected to a structure–activity relationship study to evaluate their antimicrobial effects. This highlights their potential in developing new antimicrobial agents (Krolenko, Vlasov, & Zhuravel, 2016).
Anticancer Potential
Research into polymethoxylated fused pyridine ring systems, which share a similar structural motif with the compound of interest, has shown a broad spectrum of antitumor activity. Specifically, compounds belonging to the pyrazolo[4,3-c]pyridine series exhibited significant effectiveness against various tumor cell lines, including breast cancer and non-small cell lung cancer. This suggests the role of such compounds in cancer therapy and their potential as antitumor agents (Rostom, Hassan, & El-Subbagh, 2009).
Molecular Structure Analysis
The molecular structure of 7-methoxy-5-methyl-2-(pyridin-3-yl)-11,12-dihydro-5,11-methano[1,2,4]triazolo[1,5-c][1,3,5]benzoxadiazocine, a compound with structural similarities, has been determined through X-ray diffraction and FT-IR spectroscopy. Theoretical calculations using Hartree-Fock and Density Functional Theory methods were performed to compare experimental data with calculated structural parameters, vibrational assignments, and molecular electrostatic potential maps. This research contributes to understanding the structural features and potential reactivity of such compounds (Gumus et al., 2018).
Insecticidal Properties
Pyridine derivatives, including those structurally related to the queried compound, have shown significant insecticidal activity against the cowpea aphid. The study indicates that certain pyridine derivatives can serve as potent insecticides, with one compound exhibiting about four times the activity of the standard insecticide acetamiprid. This suggests their potential in agricultural applications to control pest populations (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).
Properties
IUPAC Name |
5-methyl-3-[[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2/c1-12-4-3-7-17-16(12)21-11-14-5-8-20(9-6-14)10-15-18-13(2)22-19-15/h3-4,7,14H,5-6,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIOFVKNFAFIPKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CCN(CC2)CC3=NOC(=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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